molecular formula C28H23ClN4S B11078442 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide

Cat. No.: B11078442
M. Wt: 483.0 g/mol
InChI Key: DOEWZRLIVDJQEU-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide is a complex organic compound with a unique structure that includes a triazacyclopenta[cd]azulene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with diphenylamine under specific conditions to form the intermediate compounds. These intermediates are then subjected to cyclization reactions to form the triazacyclopenta[cd]azulene core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N,1-diphenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C28H23ClN4S

Molecular Weight

483.0 g/mol

IUPAC Name

6-(4-chlorophenyl)-N,2-diphenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide

InChI

InChI=1S/C28H23ClN4S/c29-21-16-14-19(15-17-21)24-23-13-7-8-18-32-26(20-9-3-1-4-10-20)31-33(28(23)32)25(24)27(34)30-22-11-5-2-6-12-22/h1-6,9-12,14-17H,7-8,13,18H2,(H,30,34)

InChI Key

DOEWZRLIVDJQEU-UHFFFAOYSA-N

Canonical SMILES

C1CCN2C3=C(C1)C(=C(N3N=C2C4=CC=CC=C4)C(=S)NC5=CC=CC=C5)C6=CC=C(C=C6)Cl

Origin of Product

United States

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